molecular formula C15H12N8 B11099040 5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole

5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole

Cat. No.: B11099040
M. Wt: 304.31 g/mol
InChI Key: NWXOYOBNOKFZAT-UHFFFAOYSA-N
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Description

5-PHENYL-2-[3-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse applications in medicinal chemistry, material science, and industrial processes . This compound, in particular, is characterized by its unique structure, which includes two tetrazole rings and a phenyl group, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENYL-2-[3-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4, followed by heating in a solvent like dimethylformamide (DMF) at temperatures ranging from 120°C to 130°C . This process results in the formation of the tetrazole rings and the subsequent attachment of the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-PHENYL-2-[3-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce reduced tetrazole derivatives. Substitution reactions can result in a wide range of substituted tetrazole compounds with varying functional groups.

Mechanism of Action

The mechanism of action of 5-PHENYL-2-[3-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets and pathways. The compound’s tetrazole rings can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the phenyl group can enhance the compound’s lipophilicity, facilitating its penetration through cell membranes . These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-PHENYL-2-[3-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE lies in its dual tetrazole rings and phenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12N8

Molecular Weight

304.31 g/mol

IUPAC Name

5-phenyl-2-[[3-(2H-tetrazol-5-yl)phenyl]methyl]tetrazole

InChI

InChI=1S/C15H12N8/c1-2-6-12(7-3-1)15-18-22-23(19-15)10-11-5-4-8-13(9-11)14-16-20-21-17-14/h1-9H,10H2,(H,16,17,20,21)

InChI Key

NWXOYOBNOKFZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)C4=NNN=N4

Origin of Product

United States

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